molecular formula C9H17NO B1531711 1-[(Cyclobutylamino)methyl]cyclobutan-1-ol CAS No. 1598479-41-4

1-[(Cyclobutylamino)methyl]cyclobutan-1-ol

Cat. No. B1531711
M. Wt: 155.24 g/mol
InChI Key: KVPJLXGPJUJCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Cyclobutylamino)methyl]cyclobutan-1-ol, commonly referred to as CBAMC, is an organic compound that has been studied in numerous scientific research applications. It is a cyclic amine with a molecular formula of C7H14NO. CBAMC has been found to possess a variety of properties that make it an interesting and promising compound for a variety of research applications.

Scientific Research Applications

Stereodivergent Syntheses

Cyclobutane derivatives are explored for their unique structural features in the stereodivergent synthesis of β-dipeptides. These compounds, including those with cyclobutane moieties, are the first reported β-amino acid oligomers containing two directly linked cyclobutane residues, showcasing their potential in peptide synthesis (Izquierdo et al., 2002).

Synthesis of 3-Aminocyclobut-2-en-1-ones

A novel series of 3-aminocyclobut-2-en-1-ones was prepared, highlighting the versatility of cyclobutane derivatives in synthesizing compounds with potential biological activities, such as VLA-4 antagonists (Brand et al., 2003).

Conformational Studies

Research on monosubstituted cyclobutanes reveals insights into their conformational dynamics, crucial for understanding the molecular basis of their reactivity and interactions in various chemical and biological contexts (Abraham et al., 2011).

Photocatalysis Applications

Cyclobutane derivatives are also explored in photocatalysis, demonstrating their utility in facilitating [2+2] cycloaddition reactions under visible light, a critical reaction in synthetic chemistry for constructing complex molecular architectures (Mojr et al., 2015).

properties

IUPAC Name

1-[(cyclobutylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9(5-2-6-9)7-10-8-3-1-4-8/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPJLXGPJUJCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Cyclobutylamino)methyl]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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